Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate is a chemical compound with the molecular formula C12H23NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl chloroformate and (1R,3S)-3-(hydroxymethyl)cyclohexylamine as starting materials. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted carbamates depending on the reagents used.
Scientific Research Applications
Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine derivative, which can then interact with biological targets such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
- Tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate
- Tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate
Uniqueness
Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate is unique due to its specific stereochemistry and the presence of both a hydroxymethyl group and a carbamate group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWREWKJBLECNR-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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